molecular formula C5H6BrClO2 B14500943 Ethyl 3-bromo-2-chloroprop-2-enoate CAS No. 62849-20-1

Ethyl 3-bromo-2-chloroprop-2-enoate

Cat. No.: B14500943
CAS No.: 62849-20-1
M. Wt: 213.46 g/mol
InChI Key: RUWWKQJGIVHREG-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-chloroprop-2-enoate is a halogenated α,β-unsaturated ester characterized by a propenoate backbone substituted with bromine (Br) at the 3-position and chlorine (Cl) at the 2-position. The compound’s structure combines electron-withdrawing halogens with a conjugated double bond, rendering it highly reactive in organic synthesis. Its molecular formula is C₅H₆BrClO₂, with a molecular weight of 213.46 g/mol (calculated). The presence of both Br and Cl substituents enhances its utility as a versatile intermediate in cross-coupling reactions, polymer chemistry, and pharmaceutical precursor synthesis.

Properties

CAS No.

62849-20-1

Molecular Formula

C5H6BrClO2

Molecular Weight

213.46 g/mol

IUPAC Name

ethyl 3-bromo-2-chloroprop-2-enoate

InChI

InChI=1S/C5H6BrClO2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3

InChI Key

RUWWKQJGIVHREG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CBr)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-chloroprop-2-enoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with bromine and chlorine under controlled conditions. The reaction typically proceeds via halogenation, where the bromine and chlorine atoms are introduced to the propenoate structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These reactions are carried out in reactors equipped with temperature and pressure control to ensure the desired product yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-chloroprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the propenoate moiety can participate in addition reactions with electrophiles.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, amines, and thiols, can replace the halogen atoms.

    Electrophiles: Such as hydrogen halides, can add across the double bond.

    Bases: Such as sodium ethoxide, can induce elimination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while addition reactions can produce halogenated alkanes.

Scientific Research Applications

Ethyl 3-bromo-2-chloroprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-chloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and electronic effects among Ethyl 3-bromo-2-chloroprop-2-enoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₅H₆BrClO₂ 213.46 Br (C3), Cl (C2), double bond α,β-unsaturated ester; conjugated system
Ethyl 3-bromo-2,2-difluoropropanoate C₅H₇BrF₂O₂ 217.01 Br (C3), F (C2, C2) Saturated ester; strong electron-withdrawing F substituents
Ethyl 2-bromopropanoate C₅H₉BrO₂ 181.03 Br (C2) Saturated ester; no conjugated system
Methyl 3-bromopropionate C₄H₇BrO₂ 167.00 Br (C3) Saturated ester; shorter alkyl chain

Key Observations :

  • Conjugation Effects: The α,β-unsaturated system in this compound enables resonance stabilization, enhancing its reactivity in Michael additions or Diels-Alder reactions compared to saturated esters like Ethyl 2-bromopropanoate.
  • Halogen Effects: Cl (electronegativity = 3.0) and Br (2.8) create distinct electronic environments. The Cl substituent increases electrophilicity at C2, while Br at C3 stabilizes adjacent carbocations. In contrast, Ethyl 3-bromo-2,2-difluoropropanoate’s fluorine substituents (electronegativity = 4.0) induce stronger electron withdrawal, favoring nucleophilic substitution.

Physical Properties and Reactivity

Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Polarity) Stability
This compound N/A N/A Moderate (polar aprotic solvents) Moderate; prone to hydrolysis
Ethyl 3-bromo-2,2-difluoropropanoate N/A N/A Low (non-polar solvents) High; fluorines reduce decomposition
Ethyl 2-bromopropanoate ~150 -20 High in ethanol, ether Low; susceptible to nucleophilic attack
Methyl 3-bromopropionate ~160 -10 Similar to ethyl analogs Moderate

Analysis :

  • Volatility: this compound’s conjugated system likely reduces volatility compared to saturated analogs like Ethyl 2-bromopropanoate.
  • Solubility: The presence of halogens increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone). Ethyl 3-bromo-2,2-difluoropropanoate’s fluorinated structure reduces solubility in polar solvents due to increased hydrophobicity.

Challenges and Stability

  • Hydrolysis Sensitivity: this compound’s α,β-unsaturated ester is prone to hydrolysis under acidic/basic conditions, limiting its use in aqueous environments.
  • Thermal Stability: Fluorinated analogs (e.g., Ethyl 3-bromo-2,2-difluoropropanoate) exhibit higher thermal stability due to strong C-F bonds.

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